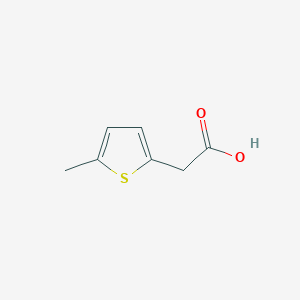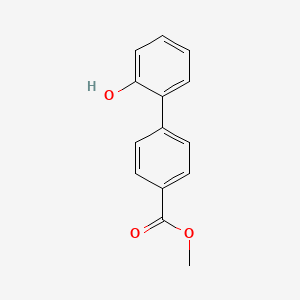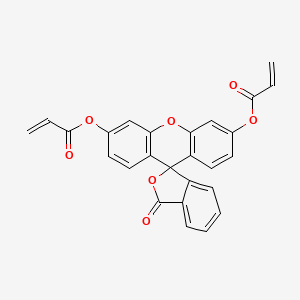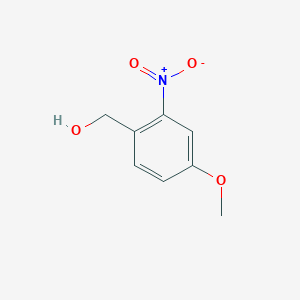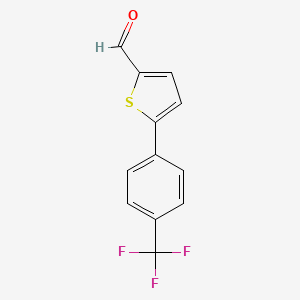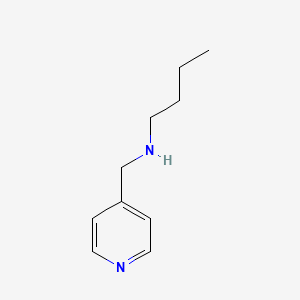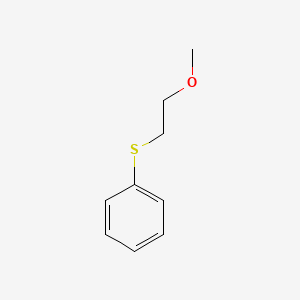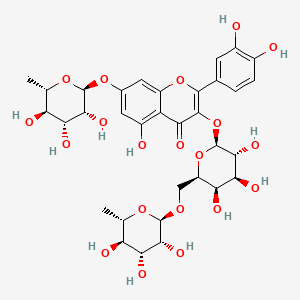
Clovin
Descripción general
Descripción
“Clovin” is a compound of the flavonoid class found in the herbs of Viola yedoensis . It is also the name of a company that manufactures washing powders and cleaning products .
Molecular Structure Analysis
“Clovin” has a molecular formula of C33H40O20 . Its average mass is 756.659 Da and its mono-isotopic mass is 756.211304 Da . It has 15 defined stereocenters .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Clusterin in Human Ovarian Cancer
Clusterin (CLU), a multivalent glycoprotein, plays significant roles in the progression, chemoresistance, and metastasis of human ovarian cancer. Different isoforms of CLU, specifically sCLU and nCLU, have contrasting roles in tumor progression and drug resistances. sCLU functions as an antiapoptotic protein and is upregulated in response to chemotherapy, thereby conferring resistance to various cell-death triggers. This highlights the crucial role of CLU gene expression in ovarian cancer progression and resistance to chemotherapy (Li Wei et al., 2009).
2. Genetic Research: The ClinSeq Project
The ClinSeq Project focuses on the use of whole-genome sequencing for clinical research. It aims to explore the genetic architecture of disease and the implementation of genomic technology. This project involves enrolling about 1000 participants for detailed genetic and clinical evaluations, highlighting the potential of large-scale medical sequencing in genomic medicine (L. Biesecker et al., 2009).
3. Bioinformatics and Cloud Computing: CloVR
CloVR, a cloud virtual resource, addresses challenges in bioinformatics analysis of Next-Generation Sequencing (NGS) data. It automates and parallelizes bioinformatics workflows, offering a flexible framework for executing pipelines. CloVR, packaged with various bioinformatics pipelines, is accessible as a virtual machine, highlighting its role in facilitating large-scale genomic data analysis (Mahesh Vangala, 2013).
4. Phytochemistry: Flavonol and Secoiridoid Glycosides from Coutoubea spicata
Research into phytochemistry revealed two flavonol glycosides, clovin and quercetin 3-O-rhamnosyl-(1 → 6)-(4″-trans-p-coumaroyl)galactoside 7-O-rhamnoside, isolated from the aerial parts of Coutoubea spicata. These compounds, including clovin, provide insights into the chemical properties and potential applications of natural products in various fields like medicine and pharmacology (D. Schaufelberger et al., 1987).
5. Anticancer Effects of Kumatakenin from Cloves
Kumatakenin, a flavonoid isolated from cloves, exhibits significant cytotoxic activity in human ovarian cancer cells. It induces apoptosis, regulates proinflammatory mediators, and inhibits the expression of cancer-promoting factors in tumor-associated macrophages, underscoring its potential as an anticancer agent (J. Woo et al., 2017).
6. Clovis Biface Functions in Archaeology
In archaeology, an experimental program investigated microscopic use-wear traces on replica Clovis points and bifaces used in various tasks. This study established the use-wear type, frequency, and distribution in bifacial tool tasks, providing valuable insights into the functions and utilization of ancient Clovis bifaces (Ashley M. Smallwood, 2015).
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXCFJUDBNEMU-QPIZCGMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231489 | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clovin | |
CAS RN |
81970-00-5 | |
| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81970-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081970005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



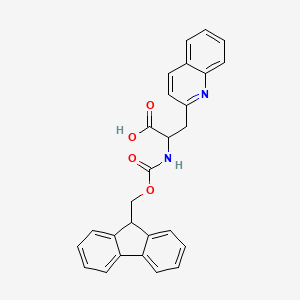
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)
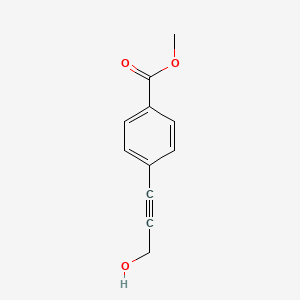
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)


